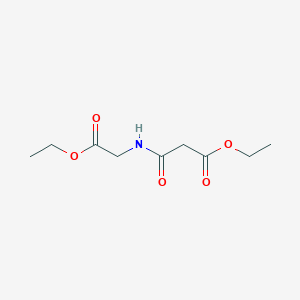
quinoxaline-5,6-diamine
概要
説明
quinoxaline-5,6-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N4. It is a derivative of quinoxaline, characterized by the presence of two amino groups at the 5th and 6th positions of the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline-5,6-diamine typically involves the reduction of quinoxaline derivatives. One common method is the reduction of 5,6-dinitroquinoxaline using hydrazine hydrate in the presence of a palladium catalyst (Pd/C) in ethanol at elevated temperatures . The reaction conditions are as follows:
Reagents: 5,6-dinitroquinoxaline, hydrazine hydrate, palladium on carbon (Pd/C)
Solvent: Ethanol
Temperature: 78°C
Reaction Time: 1-2 hours
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors and green chemistry principles. This approach minimizes waste and improves yield. The use of recyclable solvents and catalysts, as well as the implementation of energy-efficient processes, are key considerations in industrial production .
化学反応の分析
Types of Reactions
quinoxaline-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,6-dione.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrazine hydrate (N2H4·H2O) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinoxaline-5,6-dione
Reduction: this compound
Substitution: Various substituted quinoxalines depending on the nucleophile used
科学的研究の応用
quinoxaline-5,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of dyes, pigments, and polymers .
作用機序
The mechanism of action of quinoxaline-5,6-diamine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of specific enzymes and interfere with cellular processes. For example, it has been shown to inhibit certain kinases and disrupt DNA synthesis, leading to its potential use as an anticancer agent .
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound, lacking the amino groups.
2,3-Diaminoquinoxaline: Another derivative with amino groups at different positions.
5,6-Dihydroquinoxaline: A reduced form of quinoxaline.
Uniqueness
quinoxaline-5,6-diamine is unique due to the specific positioning of its amino groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications .
特性
IUPAC Name |
quinoxaline-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXWWSVHGUNCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357161 | |
| Record name | 5,6-QUINOXALINEDIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57436-95-0 | |
| Record name | 5,6-QUINOXALINEDIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1606604.png)


